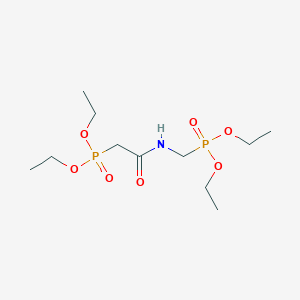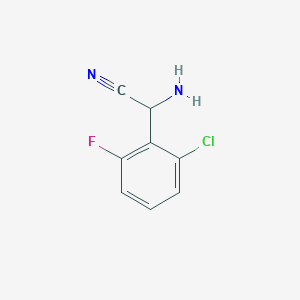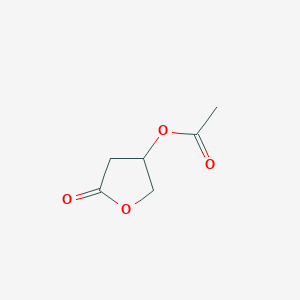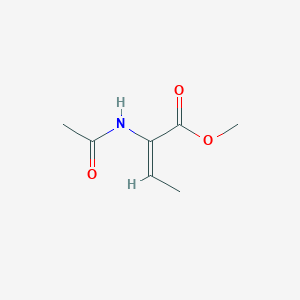
2H-pyrrol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrrol-5-amine is a heterocyclic organic compound that features a five-membered ring containing one nitrogen atom This compound is a derivative of pyrrole, which is known for its aromatic properties and significant role in various biological and chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions: 2H-Pyrrol-5-amine can be synthesized through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields N-substituted pyrroles . Another method includes the use of primary diols and amines catalyzed by a stable manganese complex, which avoids the formation of by-products and operates in the absence of organic solvents .
Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions due to their efficiency and environmental benefits. These reactions typically involve the use of hexane-2,5-dione and aromatic amines in the presence of organocatalysts like squaric acid . The process is scalable and yields high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2H-Pyrrol-5-amine undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products Formed:
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: N-substituted pyrroles.
Scientific Research Applications
2H-Pyrrol-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-pyrrol-5-amine involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound act as competitive inhibitors of enzymes like epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are involved in cell proliferation and angiogenesis . The amino group at the fifth position allows for hydrogen bonding and electrostatic interactions with the active sites of these enzymes, leading to their inhibition and subsequent therapeutic effects.
Comparison with Similar Compounds
- Pyrrolone
- Pyrrolidinone
- Imidazole
- Pyridine
Properties
Molecular Formula |
C4H6N2 |
|---|---|
Molecular Weight |
82.10 g/mol |
IUPAC Name |
2H-pyrrol-5-amine |
InChI |
InChI=1S/C4H6N2/c5-4-2-1-3-6-4/h1-2H,3H2,(H2,5,6) |
InChI Key |
BSNZWSKBNMIUPM-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[(Thiophen-2-ylmethyl)-carbamoyl]-methyl}-cyclohexanecarboxylic acid](/img/structure/B12108768.png)
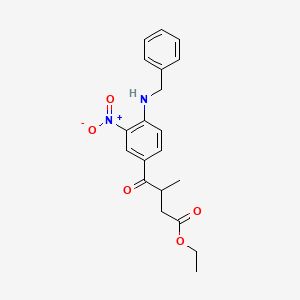
![1-[1-(Aminomethyl)cycloheptyl]propan-1-ol](/img/structure/B12108783.png)
